(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various studies have focused on the synthesis of compounds similar to the one , employing methods like the reaction of amino compounds with different reagents and the use of hydrazine hydrate in ethanol for cyclisation (Panchal & Patel, 2011; Kumara et al., 2017; Adnan et al., 2014)(Panchal & Patel, 2011)(Kumara et al., 2017)(Adnan et al., 2014).
Structural Characterization : Studies have utilized techniques like NMR spectroscopy, mass spectral analysis, and X-ray diffraction to characterize the structure of similar compounds (Naveen et al., 2018; Borisova et al., 2016)(Naveen et al., 2018)(Borisova et al., 2016).
Potential Applications
Antimicrobial and Antioxidant Properties : Research has demonstrated that similar compounds exhibit significant antimicrobial and antioxidant activities, making them potential candidates for pharmaceutical applications (Patel et al., 2015; Sonia et al., 2013)(Patel et al., 2015)(Sonia et al., 2013).
Antiproliferative Activity : Some compounds in this category have shown promising results against cancer cells, indicating potential use in anticancer therapies (Mansour et al., 2020)(Mansour et al., 2020).
Virtual Screening for Receptor Targeting : Compounds with structural similarities have been used in virtual screening targeting specific receptors, highlighting their potential in drug design and development (Wang et al., 2011)(Wang et al., 2011).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h1-8H,9-13H2,(H,23,28)(H,24,27)/b6-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPBALNWVRFCE-XQRVVYSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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